Cas no 2287323-06-0 (methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate)

methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
- Methyl 2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate
- EN300-1179913
- Z3006196921
- 2287323-06-0
-
- Inchi: 1S/C9H9N3O3/c1-12-4-6(3-10-12)8-11-7(5-15-8)9(13)14-2/h3-5H,1-2H3
- InChI Key: PLDQMRQBSGIWGX-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)OC)N=C1C1C=NN(C)C=1
Computed Properties
- Exact Mass: 207.06439116g/mol
- Monoisotopic Mass: 207.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 70.2Ų
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179913-5.0g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 5g |
$2732.0 | 2023-05-21 | |
Enamine | EN300-1179913-10.0g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 10g |
$4052.0 | 2023-05-21 | |
Enamine | EN300-1179913-100mg |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95.0% | 100mg |
$326.0 | 2023-10-03 | |
Enamine | EN300-1179913-2500mg |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95.0% | 2500mg |
$1848.0 | 2023-10-03 | |
Aaron | AR028NOV-2.5g |
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 2.5g |
$2566.00 | 2023-12-15 | |
Aaron | AR028NOV-5g |
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 5g |
$3782.00 | 2023-12-15 | |
Enamine | EN300-1179913-1000mg |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95.0% | 1000mg |
$943.0 | 2023-10-03 | |
1PlusChem | 1P028NGJ-50mg |
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 50mg |
$322.00 | 2024-05-24 | |
Aaron | AR028NOV-50mg |
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 50mg |
$325.00 | 2025-02-16 | |
Aaron | AR028NOV-250mg |
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate |
2287323-06-0 | 95% | 250mg |
$666.00 | 2025-02-16 |
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
Research Briefing on Methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS: 2287323-06-0)
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS: 2287323-06-0) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole-oxazole hybrid structure, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
The compound's structural features, including the presence of both pyrazole and oxazole moieties, make it a versatile scaffold for medicinal chemistry. Pyrazole derivatives are well-known for their pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Meanwhile, oxazole rings are frequently employed in drug design due to their ability to enhance metabolic stability and bioavailability. The combination of these two heterocycles in methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate offers a unique opportunity to explore new chemical space for therapeutic applications.
Recent research has focused on the synthesis and optimization of methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate derivatives to improve their biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the 4-position of the oxazole ring could significantly enhance the compound's binding affinity to specific kinase targets. Another study highlighted its potential as a precursor for the development of small-molecule inhibitors targeting inflammatory pathways, with promising results in preclinical models.
In addition to its therapeutic potential, methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has also been investigated for its role in chemical biology. Its ability to act as a fluorescent probe or a labeling agent has been explored in recent studies, opening new avenues for its use in imaging and diagnostic applications. The compound's stability under physiological conditions and its compatibility with various bioconjugation techniques make it a valuable tool for researchers in this field.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate derivatives. Current efforts are directed toward improving yield and purity while minimizing side reactions. Future research is expected to focus on expanding the compound's applications in drug discovery and chemical biology, with particular emphasis on its potential in targeted therapies and personalized medicine.
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